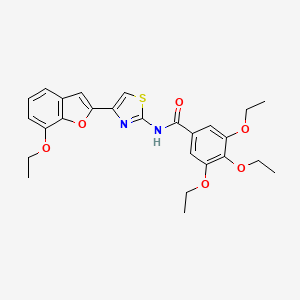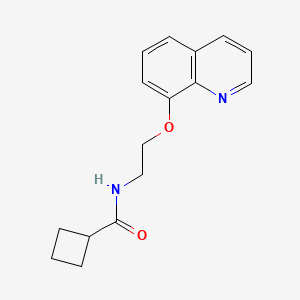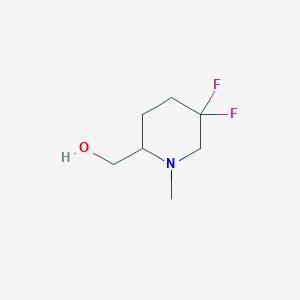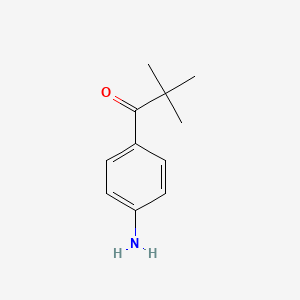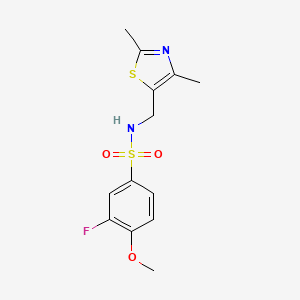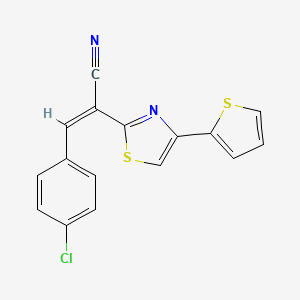![molecular formula C17H19BrN2O2S B2969996 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201288-86-8](/img/structure/B2969996.png)
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine” is a complex organic molecule. It contains a bromothiophene moiety, which is a sulfur-containing heterocycle with a bromine atom, linked to a piperidine ring through a carbonyl group . The piperidine ring is further linked to a methylpyridine group through a methoxy bridge .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The bromothiophene and piperidine rings, along with the pyridine ring, contribute to the three-dimensionality of the molecule . The presence of the carbonyl and methoxy groups can lead to the formation of hydrogen bonds, influencing the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity is likely to be influenced by the presence of the bromine atom, the carbonyl group, and the methoxy group . The bromine atom can participate in various substitution reactions, while the carbonyl group can undergo addition reactions . The methoxy group can act as a leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Chemical Synthesis and Modification
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is involved in various chemical synthesis and modification processes. For instance, alkoxycarbonylpiperidines, similar in structure, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, an important process in organic synthesis (Takács et al., 2014). Moreover, piperidine derivatives, closely related to the compound , have been synthesized and characterized for their potential applications in medicinal chemistry and drug discovery (Mitsuya et al., 2000).
Structural and Conformational Analysis
The compound's structural and conformational properties have been a subject of interest in various studies. For example, the crystal structure analysis of related piperidine derivatives offers insights into their molecular conformations and potential reactivity (Revathi et al., 2015). Such analyses are crucial for understanding the compound's interactions and stability in different environments.
Potential Pharmaceutical Applications
Piperidine-based compounds, similar to 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, have been explored for their potential pharmaceutical applications. For instance, studies have focused on their use as ligands for sigma receptors, which are significant in neuropharmacology and could lead to new treatments for various neurological disorders (Maier & Wünsch, 2002).
Antimicrobial Properties
Some derivatives of piperidine have been synthesized and assessed for their antimicrobial activities. Research in this area indicates the potential of these compounds, including those structurally related to 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, in developing new antimicrobial agents (Prakash et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-bromothiophen-2-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-12-3-2-6-19-16(12)22-10-13-4-7-20(8-5-13)17(21)15-9-14(18)11-23-15/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZURKRAXHGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

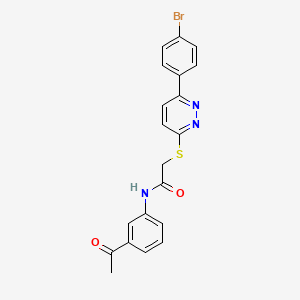
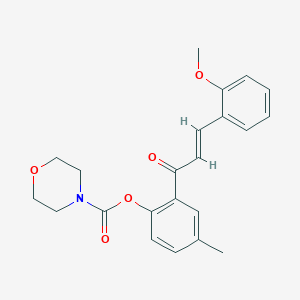

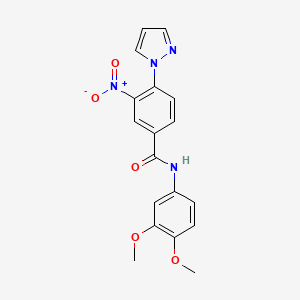
![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
